molecular formula C19H28N4O5S B2852224 4-(N,N-diisobutylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-23-1

4-(N,N-diisobutylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2852224
CAS RN: 850936-23-1
M. Wt: 424.52
InChI Key: ISWGXTCMRGCRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diisobutylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide, commonly referred to as DIBS or DIBS-M, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a tool for studying protein-protein interactions.

Mechanism of Action

DIBS binds to a specific site on a protein, known as a hot spot, which is involved in protein-protein interactions. By binding to this site, DIBS prevents the protein from interacting with other proteins, which allows researchers to study the specific role of that protein in a biological process.
Biochemical and Physiological Effects:
DIBS has been shown to have a minimal effect on the biochemical and physiological processes of cells. It does not affect cell viability or proliferation, and it does not cause any significant changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIBS in lab experiments is its specificity for protein-protein interactions. This allows researchers to study the specific role of a protein in a biological process without affecting other processes in the cell. However, DIBS has some limitations, including its relatively low potency and its inability to penetrate cell membranes.

Future Directions

There are several future directions for research on DIBS. One area of focus is the development of more potent analogs of DIBS that can be used in smaller concentrations. Another area of focus is the development of methods for delivering DIBS into cells, which would allow researchers to study protein-protein interactions within the cell. Additionally, research is needed to determine the long-term effects of DIBS on cells and to identify potential off-target effects.

Synthesis Methods

The synthesis of DIBS involves the reaction of 4-aminobenzoic acid with diisobutylsulfonyl chloride, followed by the reaction of the resulting product with 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. The final product, DIBS, is obtained through purification and isolation.

Scientific Research Applications

DIBS has been primarily used in scientific research as a tool for studying protein-protein interactions. It works by binding to a specific site on a protein, preventing it from interacting with other proteins. This allows researchers to study the specific role of that protein in a biological process.

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5S/c1-13(2)10-23(11-14(3)4)29(25,26)16-8-6-15(7-9-16)18(24)20-19-22-21-17(28-19)12-27-5/h6-9,13-14H,10-12H2,1-5H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWGXTCMRGCRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.